1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea
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Description
1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea is a useful research compound. Its molecular formula is C12H18N4O3S and its molecular weight is 298.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Microwave-assisted condensation reactions have been utilized for synthesizing novel urea derivatives containing the 1,2,3-thiadiazole moiety, offering advantages such as high yields, facile work-up, and environmental friendliness (Zhi‐Wen Zhai et al., 2015).
- Spectral and Structural Characterizations : Ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been synthesized, with their structures confirmed through spectroscopic methods and single-crystal X-ray diffraction (SC-XRD), highlighting their potential in technology applications due to their non-linear optical (NLO) properties (Muhammad Haroon et al., 2019).
Biological Activities
- Antimicrobial and Antifungal Activities : Compounds synthesized from the interaction of heterocyclic amino compounds with phenyl-5-(pyridine-3-yl)-1,3,4-thiadiazol-2-ylcarbamate under microwave irradiation showed potential antimicrobial and antifungal activities (M. Özil et al., 2015).
- Plant Growth Regulation : Some novel derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas have demonstrated good activity as plant growth regulators, suggesting their utility in agricultural applications (Song Xin-jian et al., 2006).
Technological Applications
- Charge Transfer and NLO Properties : The study of ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives revealed significant NLO character, suggesting these compounds could be significant for technological applications due to their sizable NLO properties compared to urea molecule (Muhammad Haroon et al., 2019).
Properties
IUPAC Name |
1-ethyl-3-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-3-13-12(17)14-8-9-16-11-7-5-4-6-10(11)15(2)20(16,18)19/h4-7H,3,8-9H2,1-2H3,(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYLTCNQEFOVBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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